molecular formula C11H12ClNO3 B7857266 methyl 3-[(3-chlorobenzoyl)amino]propanoate

methyl 3-[(3-chlorobenzoyl)amino]propanoate

Cat. No.: B7857266
M. Wt: 241.67 g/mol
InChI Key: NIMHKBFGNRHSGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-chlorobenzoyl)amino]propanoate involves the esterification of β-alanine with 3-chlorobenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(3-chlorobenzoyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

methyl 3-[(3-chlorobenzoyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-[(3-chlorobenzoyl)amino]propanoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The compound’s ester group allows it to participate in hydrolysis reactions, releasing active metabolites that exert their effects .

Comparison with Similar Compounds

Similar Compounds

  • β-Alanine, N-(4-chlorobenzoyl)-, methyl ester
  • β-Alanine, N-(2-chlorobenzoyl)-, methyl ester
  • β-Alanine, N-(3-bromobenzoyl)-, methyl ester

Uniqueness

methyl 3-[(3-chlorobenzoyl)amino]propanoate is unique due to the presence of the 3-chlorobenzoyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable for targeted research applications .

Properties

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-10(14)5-6-13-11(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMHKBFGNRHSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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